molecular formula C18H21NO3 B11141718 (5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine

(5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine

Cat. No.: B11141718
M. Wt: 299.4 g/mol
InChI Key: XDKNKAYEHWOIOJ-HTXNQAPBSA-N
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Description

N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the oxidation of secondary amines using oxidizing agents such as choline peroxydisulfate, which provides high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived peroxides in tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Mechanism of Action

The mechanism by which N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include enzymes and other proteins that interact with nitrogen-containing compounds. The pathways involved often include oxidation-reduction reactions and electrophilic amination processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamine derivatives and nitrones, such as N,N-dimethylhydroxylamine and O-benzoylhydroxylamines .

Uniqueness

What sets N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE apart is its unique structural features, which provide distinct reactivity and stability. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(NE)-N-(9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-ylidene)hydroxylamine

InChI

InChI=1S/C18H21NO3/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(19-20)21-16(14)10-15(11)22-18/h9-10,20H,3-8H2,1-2H3/b19-17+

InChI Key

XDKNKAYEHWOIOJ-HTXNQAPBSA-N

Isomeric SMILES

CC1(CCC2=CC3=C(C=C2O1)O/C(=N/O)/C4=C3CCCC4)C

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=NO)C4=C3CCCC4)C

Origin of Product

United States

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